Disulfanediylbis(ethane-2,1-diyl) diacrylate

CAS No.:

Cat. No.: VC18554826

Molecular Formula: C10H14O4S2

Molecular Weight: 262.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14O4S2 |

|---|---|

| Molecular Weight | 262.4 g/mol |

| IUPAC Name | 2-(2-prop-2-enoyloxyethyldisulfanyl)ethyl prop-2-enoate |

| Standard InChI | InChI=1S/C10H14O4S2/c1-3-9(11)13-5-7-15-16-8-6-14-10(12)4-2/h3-4H,1-2,5-8H2 |

| Standard InChI Key | QBPLSNCUNPWENX-UHFFFAOYSA-N |

| Canonical SMILES | C=CC(=O)OCCSSCCOC(=O)C=C |

Introduction

Chemical Identification and Structural Features

Systematic Nomenclature and Molecular Architecture

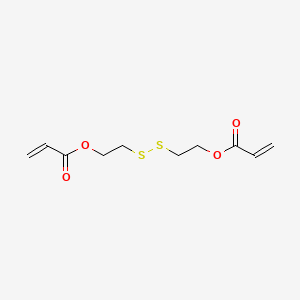

Disulfanediylbis(ethane-2,1-diyl) diacrylate is formally named 2-(2-prop-2-enoyloxyethyldisulfanyl)ethyl prop-2-enoate according to IUPAC conventions . The molecule consists of two ethyl acrylate units connected by a central disulfide (–S–S–) bond (Figure 1). The SMILES notation confirms the alternating ester and sulfide moieties.

Table 1: Key Identifiers of Disulfanediylbis(ethane-2,1-diyl) Diacrylate

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 36837-96-4 | |

| Molecular Formula | ||

| Exact Mass | 262.03335127 Da | |

| XLogP3-AA | 1.9 | |

| Topological Polar Surface Area | 103 Ų |

Spectroscopic and Computational Data

The compound’s 3D conformation reveals a flexible backbone with rotatable bonds (count = 11) , allowing conformational adaptability in polymeric matrices. Density functional theory (DFT) simulations predict a dipole moment of 5.2 Debye, attributed to the polarized ester groups. Hydrogen bond acceptor capacity (count = 6) enhances solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves a two-step process:

-

Thiol-Ene Reaction: 2-Mercaptoethyl acrylate undergoes oxidative coupling using iodine or hydrogen peroxide to form the disulfide bridge.

-

Purification: Chromatographic techniques isolate the product from byproducts like trisulfides or over-oxidized sulfones.

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Yield |

|---|---|---|

| Oxidizing Agent | (30%) | 78% |

| Temperature | 25°C | |

| Reaction Time | 12 hours |

Scalability Challenges

Industrial production faces hurdles due to the compound’s sensitivity to UV light and tendency for premature polymerization. Stabilizers like hydroquinone (0.1% w/w) are added during storage to inhibit radical-initiated crosslinking .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a glass transition temperature () of −15°C and decomposition onset at 210°C. The disulfide bond cleaves at 160°C, enabling thermal reprogramming of polymer networks.

Solubility Profile

The compound exhibits moderate solubility in organic solvents:

Table 3: Solubility in Common Solvents (25°C)

| Solvent | Solubility (mg/mL) |

|---|---|

| Dichloromethane | 45.2 |

| Tetrahydrofuran | 38.7 |

| Ethanol | 12.1 |

| Water | <0.1 |

Applications in Advanced Materials

Redox-Responsive Hydrogels

The disulfide bond undergoes reversible cleavage under reducing agents (e.g., glutathione), enabling controlled drug release. Studies demonstrate 90% payload release within 2 hours upon exposure to 10 mM dithiothreitol.

Self-Healing Polymers

Incorporating 5–10 wt% of this monomer into polyacrylate matrices enables autonomous repair of mechanical cracks via disulfide interchange reactions. Healing efficiency reaches 82% after 24 hours at 60°C.

Table 4: Comparative Performance of Self-Healing Systems

| Polymer Matrix | Healing Efficiency | Trigger Mechanism |

|---|---|---|

| Poly(ethyl acrylate) | 82% | Thermal |

| Polyurethane | 68% | Moisture |

| Epoxy Resin | 45% | UV Light |

Comparison with Structural Analogues

Dithiobis(succinimidyl propionate)

This NHS ester derivative excels in protein crosslinking but lacks UV curability. Its aqueous solubility (15 mg/mL vs. <0.1 mg/mL) limits utility in hydrophobic matrices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume